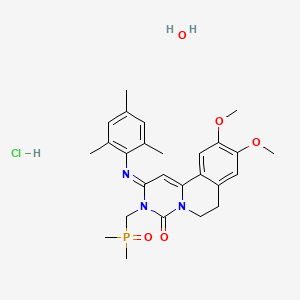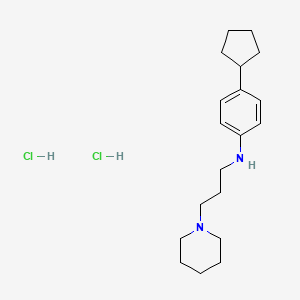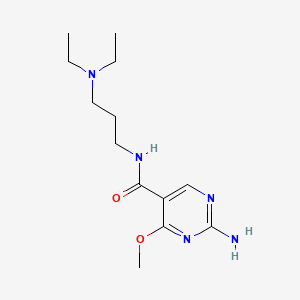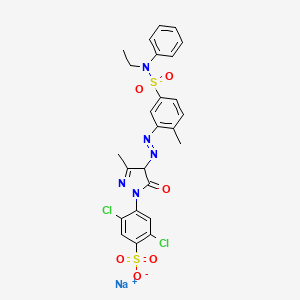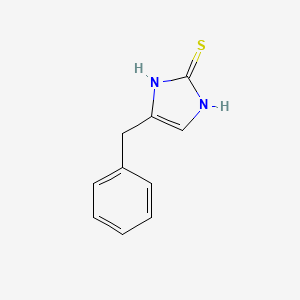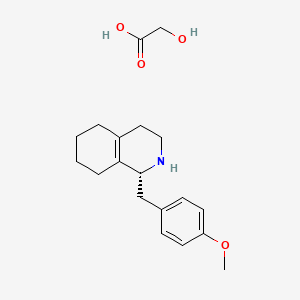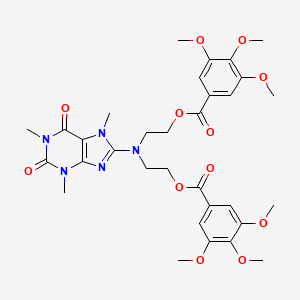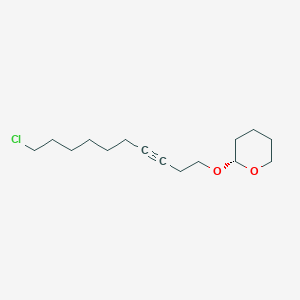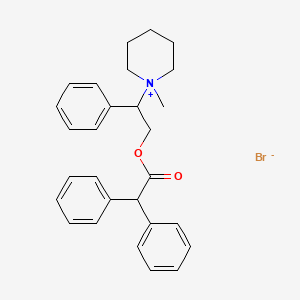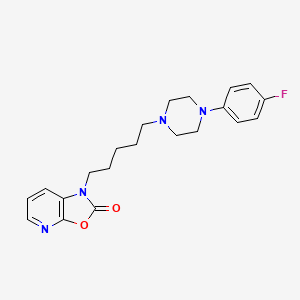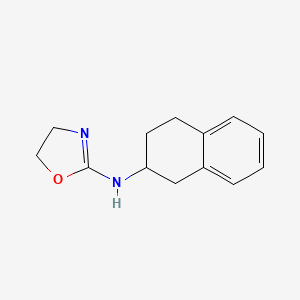
2-(1,2,3,4-Tetrahydro-2-naphthylamino)-2-oxazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2,3,4-Tetrahydro-2-naphthylamino)-2-oxazoline is an organic compound that belongs to the class of oxazolines It is characterized by the presence of a naphthylamino group attached to an oxazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydro-2-naphthylamino)-2-oxazoline typically involves the reaction of 1,2,3,4-tetrahydro-2-naphthylamine with an appropriate oxazoline precursor. One common method is the cyclization of 1,2,3,4-tetrahydro-2-naphthylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2,3,4-Tetrahydro-2-naphthylamino)-2-oxazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: The naphthylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.
Major Products Formed
Oxidation: Oxazoles and related derivatives.
Reduction: Oxazolidines.
Substitution: Halogenated naphthylamino derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,2,3,4-Tetrahydro-2-naphthylamino)-2-oxazoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1,2,3,4-Tetrahydro-2-naphthylamino)-2-oxazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxazoline ring is known to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The naphthylamino group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydro-2-naphthylamine: A precursor in the synthesis of 2-(1,2,3,4-Tetrahydro-2-naphthylamino)-2-oxazoline.
2-Aminotetralin: Shares structural similarities but lacks the oxazoline ring.
Oxazolines: A broad class of compounds with diverse applications.
Uniqueness
This compound is unique due to the combination of the naphthylamino group and the oxazoline ring. This structural feature imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of both aromatic and heterocyclic moieties makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
102280-54-6 |
|---|---|
Molekularformel |
C13H16N2O |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
N-(1,2,3,4-tetrahydronaphthalen-2-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H16N2O/c1-2-4-11-9-12(6-5-10(11)3-1)15-13-14-7-8-16-13/h1-4,12H,5-9H2,(H,14,15) |
InChI-Schlüssel |
FASSOIOHNMUHCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2CC1NC3=NCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




